Product packaging for Methyl (S)-3-amino-4-ethylhexanoate(Cat. No.:)

Methyl (S)-3-amino-4-ethylhexanoate

Cat. No.: B13547361
M. Wt: 173.25 g/mol
InChI Key: YZDDPEMMJNLYGR-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (S)-3-amino-4-ethylhexanoate is a chiral β-amino ester compound intended for research and development applications, specifically for the synthesis of biologically active molecules. This compound is part of the important chemical class of β-enamino esters, which are recognized as versatile intermediates and key precursors for the preparation of various bio-active heterocyclic compounds . These heterocyclic structures include, but are not limited to, pyridinones, tetronic acids, pyrazoles, quinolines, and oxazoles . Furthermore, β-enamino ester scaffolds have been utilized in the synthesis of compounds with potential antitumor, anticonvulsant, and anti-inflammatory properties . The (S)-enantiomer is of particular interest in pharmaceutical research, as chirality often governs pharmacological activity; for instance, the (S)-enantiomer of the related compound pregabalin is the therapeutically active form . The molecular structure of this methyl ester, featuring a stereogenic center at the 3-position, makes it a valuable chiral building block for medicinal chemistry. Researchers can employ it in the asymmetric synthesis of complex molecules, including indolizidine alkaloids and other nitrogen-containing natural products . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19NO2 B13547361 Methyl (S)-3-amino-4-ethylhexanoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

methyl (3S)-3-amino-4-ethylhexanoate

InChI

InChI=1S/C9H19NO2/c1-4-7(5-2)8(10)6-9(11)12-3/h7-8H,4-6,10H2,1-3H3/t8-/m0/s1

InChI Key

YZDDPEMMJNLYGR-QMMMGPOBSA-N

Isomeric SMILES

CCC(CC)[C@H](CC(=O)OC)N

Canonical SMILES

CCC(CC)C(CC(=O)OC)N

Origin of Product

United States

Synthetic Methodologies and Precursors

Strategies for Chiral Methyl (S)-3-amino-4-ethylhexanoate Synthesis

Several key strategies can be employed to synthesize chiral β-amino esters like this compound, each with its own set of advantages and challenges. These strategies often rely on asymmetric catalysis or the use of chiral auxiliaries to induce the desired stereochemistry.

Stereoselective amination involves the direct introduction of an amino group to a prochiral substrate in a way that favors the formation of one enantiomer over the other. One common method is the conjugate addition of an amine to an α,β-unsaturated ester. The use of a chiral amine or a chiral catalyst can direct the approach of the amine to one face of the double bond, leading to an enantiomerically enriched product. For instance, the Michael addition of an amine to a derivative of 2-hexenoic acid, where the geometry of the double bond and the nature of the catalyst play a crucial role in determining the stereochemical outcome.

Another approach involves the reductive amination of a β-keto ester. In this two-step process, the ketone is first converted to an imine or enamine, which is then hydrogenated. The use of a chiral reducing agent or a chiral catalyst during the hydrogenation step can lead to the desired (S)-amino ester.

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral compounds, including amino acids. acs.org This method typically involves the hydrogenation of a prochiral enamine or enamide precursor in the presence of a chiral transition metal catalyst, often based on rhodium, ruthenium, or iridium complexed with chiral phosphine (B1218219) ligands. mdpi.com For the synthesis of this compound, a suitable precursor would be an enamine derived from a β-keto ester. The choice of the chiral ligand is critical for achieving high enantioselectivity.

Catalyst SystemPrecursor TypeEnantiomeric Excess (ee)Reference
Rh(I)-Chiral PhosphineProchiral EnamineHigh mdpi.com
Ru(II)-Chiral Ligandβ-Keto Ester derivativeHighGeneral Knowledge
Ir(I)-Chiral LigandIminesUp to 90%General Knowledge

Table 1: Examples of Catalyst Systems for Asymmetric Hydrogenation

Enantioselective catalysis offers a direct and atom-economical approach to chiral β-amino esters. Organocatalysis, for example, has emerged as a powerful strategy. Chiral Brønsted acids or bases can catalyze the conjugate addition of nucleophiles, including amines, to α,β-unsaturated esters with high enantioselectivity. Thiourea-based catalysts are known to be effective in promoting such reactions. Furthermore, transition metal catalysis, employing metals like copper, palladium, or nickel with chiral ligands, can facilitate a variety of transformations leading to the desired product. For example, a copper-catalyzed hydroamination of an appropriate α,β-unsaturated ester could be a viable route.

Multistep Synthetic Pathways

The synthesis of this compound can also be accomplished through more traditional, multi-step sequences that involve the sequential introduction and modification of functional groups.

Classical Organic Transformations in the Introduction of Functional Groups

A plausible multistep synthesis could commence with a readily available starting material such as a derivative of hexanoic acid. Classical organic reactions can be employed to introduce the necessary functional groups. For instance, α-bromination of an appropriate hexanoyl derivative followed by a series of reactions to introduce the amino group at the β-position and extend the carbon chain could be a potential pathway. The stereochemistry could be controlled through the use of a chiral auxiliary, which is a chiral molecule temporarily incorporated into the substrate to direct the stereochemical course of a reaction. After the desired stereocenter is set, the auxiliary is removed.

A hypothetical synthetic sequence could involve:

Starting with a chiral building block that already contains the desired stereocenter.

Building the rest of the molecule around this chiral core using standard organic transformations like Grignard reactions, Wittig reactions, or aldol (B89426) condensations.

Final functional group manipulations to yield the target methyl ester.

Amine and Ester Group Interconversions

Functional group interconversions are fundamental in organic synthesis. In the context of synthesizing this compound, a common strategy involves the synthesis of the corresponding chiral β-amino acid, (S)-3-amino-4-ethylhexanoic acid, followed by esterification. The esterification can be achieved by reacting the amino acid with methanol (B129727) in the presence of an acid catalyst, such as thionyl chloride or a strong acid like hydrochloric acid.

Conversely, it is also possible to synthesize a different ester of the target amino acid and then perform a transesterification reaction with methanol to obtain the desired methyl ester. The protection of the amino group, often with a group like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), is typically required during these transformations to prevent unwanted side reactions. The protecting group can then be removed in a final step.

TransformationReagentsKey Considerations
Carboxylic Acid to EsterMethanol, Acid Catalyst (e.g., HCl, SOCl₂)Protection of the amino group may be necessary.
Ester to AmideAmineCan be used to form an amide intermediate.
Amide to AmineReducing Agent (e.g., LiAlH₄)A common method for amine synthesis.
Nitrile to AmineReducing Agent (e.g., H₂, Raney Nickel)An alternative route to the amino group.

Table 2: Common Functional Group Interconversions

Protecting Group Strategies in Amino Ester Synthesis

In the multistep synthesis of complex molecules like amino esters, protecting groups are indispensable tools. They function by temporarily masking a reactive functional group to prevent it from participating in a chemical reaction, thereby ensuring chemoselectivity. wikipedia.orgorganic-chemistry.org For amino esters, both the amino and carboxyl functionalities are reactive. The amino group is nucleophilic, while the carboxyl group (or its ester derivative) can be reactive under various conditions. Without protection, side reactions such as self-polymerization or unwanted acylations can occur. creative-peptides.com

The selection of protecting groups is guided by their stability under specific reaction conditions and the ease and selectivity of their removal (deprotection). organic-chemistry.org An effective strategy, known as orthogonal protection, involves using multiple protecting groups in the same molecule that can be removed under different conditions. wikipedia.orgorganic-chemistry.org For instance, an amine might be protected with a base-labile group, while a carboxyl group is masked with a group that is cleaved by acid. organic-chemistry.org This allows for the selective deprotection and subsequent reaction of one functional group while the other remains shielded. wikipedia.org

Common protecting groups for the amine function include tert-Butoxycarbonyl (Boc), which is removed under acidic conditions, and Fluorenylmethyloxycarbonyl (Fmoc), which is cleaved by bases like piperidine. wikipedia.orgcreative-peptides.com For the carboxyl group, simple alkyl esters (like the methyl ester in the title compound) or benzyl (B1604629) esters, which can be removed via hydrogenolysis, are frequently employed. wikipedia.org

Functional GroupProtecting GroupAbbreviationDeprotection Conditions
Amine tert-ButoxycarbonylBocMild Acid (e.g., Trifluoroacetic Acid - TFA)
FluorenylmethyloxycarbonylFmocMild Base (e.g., Piperidine in DMF)
CarboxybenzylCbz or ZCatalytic Hydrogenolysis (H₂/Pd-C)
Carboxylic Acid Methyl/Ethyl Ester-OMe / -OEtSaponification (e.g., NaOH), Acid Hydrolysis
Benzyl Ester-OBnCatalytic Hydrogenolysis (H₂/Pd-C)
tert-Butyl Ester-OtBuMild Acid (e.g., Trifluoroacetic Acid - TFA)

This table summarizes common protecting groups used in amino acid and amino ester synthesis, along with their standard removal conditions, illustrating the principle of orthogonal protection. wikipedia.orgcreative-peptides.comug.edu.pl

Green Chemistry Principles in Synthetic Route Design

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This paradigm is increasingly influencing the synthetic routes designed for amino esters. Key principles include maximizing atom economy, using safer solvents or solvent-free conditions, and employing catalytic reactions. mdpi.comwikipedia.org

Atom Economy and Reaction Efficiency Considerations

Introduced by Barry Trost, atom economy is a measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants. wikipedia.org Traditional synthesis methods, particularly in peptide chemistry, often rely on coupling reagents that are used in stoichiometric amounts. While effective, these reactions generate significant quantities of by-product waste, resulting in poor atom economy. nih.gov

Modern approaches strive to improve this by designing reactions where the majority of atoms from the reactants are incorporated into the final product. nih.govacs.org For example, catalytic methods that activate carboxylic acids in situ without the need for stoichiometric activating agents represent a significant advance. nih.gov An atom-economic solid-phase peptide synthesis has been developed using amino acid esters as building blocks, which avoids coupling reagents and protection on many side chains, thereby significantly improving atom economy compared to standard Boc- or Fmoc-based methods. nih.govacs.org

Solvent-Free or Reduced-Solvent Methodologies

Organic solvents are a major contributor to chemical waste and pose environmental and safety risks. Consequently, developing synthetic methods that operate under solvent-free conditions or in environmentally benign solvents is a key goal of green chemistry. mdpi.com

Several innovative techniques have been applied to the synthesis of amino esters and related amides:

Microwave-Assisted Synthesis: Environmentally friendly polymerization to create poly(β-amino ester)s has been achieved using microwave irradiation without any added solvents or catalysts. rsc.org

Mechanochemistry: The use of ball milling has enabled the scale-up synthesis of N-arylamides from isopropenyl esters in a solvent-free manner, demonstrating a practical application of mechanochemistry to reduce solvent use. acs.org

Catalysis under Solvent-Free Conditions: The direct amidation of esters has been accomplished using iron(III) chloride as a catalyst under solvent-free conditions, offering a straightforward method that works for a range of substrates. mdpi.com Another approach uses the inexpensive and benign base sodium hydride for the solvent- and transition-metal-free synthesis of amides from phenyl esters. rsc.org

Green Solvents: Where solvents are necessary, alternatives to volatile organic compounds (VOCs) are sought. Ionic liquids, which are salts with low melting points, have been explored as green catalysts and reaction media for the esterification of amino acids. researchgate.net

Catalytic Processes for Sustainable Synthesis

Catalytic reactions are a cornerstone of green chemistry because they allow for transformations to occur with high efficiency and selectivity using only a small amount of the catalyst, which can often be recycled and reused. This approach minimizes waste compared to stoichiometric reactions. wikipedia.org

The synthesis of chiral amino esters has benefited greatly from diverse catalytic strategies:

Chemical Reactivity and Mechanistic Studies

Reactivity of the Amino Ester Functionality

The presence of both a nucleophilic primary amine and an electrophilic ester carbonyl group within the same molecule dictates its chemical behavior. These two functional groups can react independently or, in some cases, participate in intramolecular processes.

Nucleophilic Reactivity of the Primary Amine Moiety

The primary amine in Methyl (S)-3-amino-4-ethylhexanoate features a lone pair of electrons on the nitrogen atom, rendering it a potent nucleophile and a Brønsted-Lowry base. Its nucleophilicity is a key feature in a wide array of chemical transformations.

The reactivity of amines generally correlates with their basicity; stronger bases are often stronger nucleophiles. masterorganicchemistry.com The nucleophilicity of primary amines is typically greater than that of ammonia (B1221849) but less than that of secondary amines, a trend influenced by electronic and steric factors. masterorganicchemistry.com The amine moiety can readily react with a variety of electrophiles, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. Common reactions involving the primary amine include:

Acylation: Reaction with acyl chlorides, anhydrides, or other esters results in the formation of amides. This is a fundamental transformation in peptide synthesis. solubilityofthings.com

Alkylation: Reaction with alkyl halides or other alkylating agents can lead to the formation of secondary and tertiary amines. However, this reaction can be difficult to control, often yielding mixtures of products.

Sulfonylation: Treatment with sulfonyl chlorides in the presence of a base yields sulfonamides.

Michael Addition: As a nitrogen nucleophile, the primary amine can participate in aza-Michael additions to α,β-unsaturated carbonyl compounds. organic-chemistry.org

The table below summarizes some typical reactions demonstrating the nucleophilic character of the primary amine.

Reaction TypeElectrophileProduct Type
AcylationAcyl Chloride (R-COCl)N-Acyl Amino Ester
AlkylationAlkyl Halide (R-X)N-Alkyl Amino Ester
SulfonylationSulfonyl Chloride (R-SO₂Cl)N-Sulfonyl Amino Ester
Reductive AminationAldehyde/KetoneN-Alkyl Amino Ester (secondary amine)

Electrophilic Character of the Ester Carbonyl Group

The carbonyl carbon of the methyl ester group in this compound is electrophilic due to the polarization of the carbon-oxygen double bond. This allows it to be attacked by a variety of nucleophiles in nucleophilic acyl substitution reactions. saskoer.ca Although esters are generally less reactive electrophiles than acyl chlorides or anhydrides, they undergo several important transformations. chemistrysteps.com

Key reactions involving the ester functionality include:

Hydrolysis: In the presence of acid or base, the ester can be hydrolyzed to the corresponding β-amino carboxylic acid, (S)-3-amino-4-ethylhexanoic acid. wikipedia.org Basic hydrolysis (saponification) is typically irreversible due to the formation of the carboxylate salt.

Aminolysis: The ester can react with ammonia or primary and secondary amines to form the corresponding amide. chemistrysteps.comvaia.com This reaction is often slow and may require elevated temperatures, as the alkoxy group (methoxide in this case) is a relatively poor leaving group. chemistrysteps.com

Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the ester group to a primary alcohol, yielding (S)-3-aminomethyl-4-ethyl-1-hexanol.

Grignard Reaction: Reaction with organometallic reagents like Grignard reagents (R-MgX) can lead to the formation of tertiary alcohols.

The following table outlines the main reactions at the electrophilic ester carbonyl center.

Reaction TypeReagentProduct Type
Hydrolysis (Acidic/Basic)H₂O, H⁺ or OH⁻β-Amino Carboxylic Acid
AminolysisR'NH₂β-Amino Amide
ReductionLiAlH₄β-Amino Alcohol
Grignard ReactionR'MgX (excess)β-Amino Tertiary Alcohol

Functional Group Interconversions and Derivatization Reactions

The dual functionality of this compound allows for a diverse range of derivatizations by modifying one or both of the functional groups. ub.eduvanderbilt.edu These transformations are crucial for synthesizing more complex molecules or for preparing derivatives with specific properties.

For instance, the amine can be protected using standard protecting groups (e.g., Boc, Cbz) to allow for selective reaction at the ester moiety. Conversely, the ester can be converted to a carboxylic acid, which can then be activated for coupling reactions while the amine is protected. The interconversion of the ester to an amide via aminolysis is a direct method to access β-amino amides. solubilityofthings.comchemistrysteps.com Similarly, reduction of the ester provides access to β-amino alcohols, which are valuable chiral building blocks. vanderbilt.edu

Stereochemical Integrity and Transformations

The presence of a stereocenter at the C3 position is a critical feature of this compound. Maintaining the stereochemical purity of this center during chemical transformations is often a primary concern in its application.

Epimerization and Racemization Pathways Under Reaction Conditions

Despite the general stability of the stereocenter, epimerization—the inversion of configuration at the C3 center to form the (R)-enantiomer—can occur under certain conditions. nih.gov This process is a significant concern as it leads to a loss of stereochemical purity and the formation of diastereomeric products if other stereocenters are present. acs.orgnih.gov

The primary pathway for epimerization involves the deprotonation of the α-proton at the C2 position, adjacent to the ester carbonyl group. While the C3 proton is not directly adjacent to the carbonyl, the presence of a strong base can potentially lead to epimerization, particularly under harsh reaction conditions or elevated temperatures. Factors that can induce epimerization in amino acids and their derivatives include exposure to strong bases or prolonged heating. nih.gov

The formation of an enolate by deprotonation at C2 would planarize that center, and subsequent reprotonation could occur from either face, leading to racemization at C2. However, for epimerization at C3, a different mechanism would be required. In some cases, particularly in peptide synthesis, the activation of a carboxyl group can increase the acidity of the α-proton, making it susceptible to abstraction by base, which leads to racemization. nih.gov While less common for the β-proton in a β-amino ester, it is a potential side reaction that must be considered when designing synthetic routes, especially when strong bases or high temperatures are employed.

The table below highlights conditions that may affect the stereochemical integrity of the C3 center.

ConditionPotential OutcomeRationale
Strong Basic ConditionsPotential for EpimerizationA very strong base could abstract the proton at C3, although this is less likely than at an α-position. More likely is racemization at C2 if an enolate forms.
High TemperaturesPotential for EpimerizationIncreased thermal energy can overcome the activation barrier for epimerization, especially in the presence of catalytic amounts of base or acid.
Carboxyl Group ActivationIncreased risk of epimerization at α-carbonIn the corresponding carboxylic acid, activation (e.g., to an acyl chloride or active ester) increases the acidity of the α-proton, but this is less of a direct concern for C3.

Reaction Mechanism Elucidation

The synthesis of chiral β-amino esters like this compound is a cornerstone of modern organic chemistry, providing essential building blocks for various biologically active molecules. hilarispublisher.com The elucidation of the reaction mechanisms involved is crucial for optimizing reaction conditions and achieving high stereoselectivity.

Transition State Analysis in Stereoselective Processes

The stereoselective synthesis of this compound, a chiral β-amino ester, is often achieved through methods such as the conjugate addition of an amine to an α,β-unsaturated ester. The stereochemical outcome of these reactions is governed by the subtle energetic differences between diastereomeric transition states.

One common strategy involves the use of a chiral auxiliary or a chiral catalyst to control the facial selectivity of the nucleophilic attack. For instance, in the synthesis of chiral β-amino acids, a metal-chelated six-membered transition state model has been proposed to explain the stereochemical outcome of the reduction of γ-fluorinated β-enamino esters. nih.gov This model suggests that the steric bulk of the substituents and the coordination of the metal ion direct the approach of the reducing agent, leading to the preferential formation of one diastereomer.

In the context of copper-catalyzed hydroamination of α,β-unsaturated carbonyl compounds, the regioselectivity and enantioselectivity are controlled by the chiral ligand complexed to the copper hydride catalyst. nih.gov The formation of a specific copper enolate intermediate is favored, which then reacts with an electrophilic aminating reagent to yield the enantioenriched β-amino acid derivative. nih.gov While not explicitly detailing the transition state for this compound, these studies provide a framework for understanding how stereocontrol is achieved in similar systems. The transition state would likely involve a highly organized assembly of the substrate, the chiral catalyst, and the aminating reagent, where non-covalent interactions dictate the stereochemical pathway.

Table 1: Hypothetical Transition State Energy Comparison for a Chiral Amine Addition to an α,β-Unsaturated Ester

Transition StateRelative Energy (kcal/mol)Favored Product
TS-Re (Pro-S)0(S)-enantiomer
TS-Si (Pro-R)+1.5(R)-enantiomer

Note: This table is a hypothetical representation to illustrate the concept of transition state energy differences leading to stereoselectivity. Actual values would require specific computational studies for the reaction leading to this compound.

Kinetic Studies of Key Reaction Steps

The formation of β-amino esters often involves two key reaction types: esterification and amine addition. The Fischer esterification of amino acids, for example, is a well-studied reaction. pearson.combond.edu.au The rate of this acid-catalyzed reaction is dependent on the concentration of the acid catalyst, the alcohol, and the amino acid, as well as the temperature.

Kinetic analyses of the conjugate addition of amines to α,β-unsaturated carbonyl compounds have also been performed. organic-chemistry.org These studies reveal that the reaction rate is influenced by the nucleophilicity of the amine, the electrophilicity of the Michael acceptor, and the nature of the solvent and any catalyst employed. For instance, the use of a catalyst can significantly accelerate the rate of the aza-Michael reaction. organic-chemistry.org

Table 2: Illustrative Kinetic Parameters for a General Aza-Michael Reaction

Reactant Concentration (mol/L)Catalyst Loading (mol%)Initial Rate (mol/L·s)
Amine: 0.1, Enone: 0.111.2 x 10⁻⁴
Amine: 0.2, Enone: 0.112.4 x 10⁻⁴
Amine: 0.1, Enone: 0.122.3 x 10⁻⁴

Note: This table presents illustrative data for a generic aza-Michael reaction to demonstrate the principles of kinetic studies. The values are not specific to the synthesis of this compound.

Analytical Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the precise arrangement of atoms within the Methyl (S)-3-amino-4-ethylhexanoate molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Assignment of Resonances

For instance, in ¹H NMR, one would expect to observe signals corresponding to the methyl ester protons, the protons on the ethyl group, the methine proton at the chiral center, and the protons adjacent to the amino group. The chemical shifts and coupling constants of these signals would provide detailed information about the connectivity of the atoms.

In ¹³C NMR spectroscopy, distinct signals would be anticipated for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the ethyl group, the chiral carbon atom, and the methyl group of the ester.

The following table provides an illustrative example of expected NMR data for a related compound, Methyl 3-amino-4-methylbenzoate, to demonstrate the type of information obtained from NMR analysis.

Nucleus Chemical Shift (ppm)
¹H7.84 (dd, J = 8.4, 1.6 Hz, 1H), 7.24 (m, 1H), 6.62 (t, J = 7.6 Hz, 2H), 5.71 (s, br, 2H), 3.84 (s, 3H)
¹³C168.6, 150.5, 134.1, 131.2, 116.7, 116.2, 110.7, 51.5
Data for Methyl 2-aminobenzoate (B8764639) as a representative example. rsc.org

Infrared (IR) Spectroscopy for Identification of Functional Groups

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show distinct absorption bands corresponding to the N-H stretching of the primary amine, the C=O stretching of the ester group, and C-H stretching of the alkyl chains.

The table below shows typical IR absorption frequencies for the functional groups present in the molecule.

Functional Group Characteristic Absorption (cm⁻¹)
N-H Stretch (Amine)3300-3500
C=O Stretch (Ester)1735-1750
C-H Stretch (Alkyl)2850-2960
C-N Stretch1080-1360
C-O Stretch1000-1300
General expected ranges for the functional groups.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns. In the analysis of this compound, the mass spectrum would reveal the mass-to-charge ratio (m/z) of the molecular ion, confirming its molecular weight.

The following table summarizes the mass spectrometry data for 3-Amino-4-methylhexanoic acid, a structurally similar compound.

Technique Ionization Mode Precursor m/z Adduct Major Fragment Ions (m/z)
LC-ESI-QTOFPositive146.11807[M+H]+86.0969, 83.0867, 146.1181, 69.0715
LC-ESI-QTOFNegative144.10247[M-H]-144.1025, 143.8999, 142.8891
Data obtained from PubChem for 3-Amino-4-methylhexanoic acid. nih.gov

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are indispensable for assessing the purity of this compound and, crucially, for determining its enantiomeric excess.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography (GC) is a technique used to separate and analyze volatile compounds. For non-volatile compounds like amino acid esters, derivatization is often necessary to increase their volatility. A common method involves derivatization with ethyl chloroformate. nih.gov The resulting derivative can then be analyzed by GC or GC-MS.

GC-MS combines the separation power of GC with the detection capabilities of MS. This allows for the identification of individual components in a mixture based on their retention time and mass spectrum. This method is particularly useful for identifying and quantifying impurities. nih.gov

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases for Enantiomeric Purity

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the enantiomeric purity of chiral compounds. This is achieved by using a chiral stationary phase (CSP), which interacts differently with the two enantiomers, leading to their separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used and have proven effective for a broad range of chiral separations. nih.govuta.edu The choice of the specific CSP and the mobile phase composition are critical for achieving optimal separation of the (S) and (R) enantiomers of Methyl 3-amino-4-ethylhexanoate. The ability to separate the enantiomers allows for the accurate determination of the enantiomeric excess (e.e.) of the desired (S)-enantiomer. The demand for such stereoselective separation techniques is high in the pharmaceutical and chemical industries to ensure the purity of chiral compounds. hplc.eu

The table below lists common types of chiral stationary phases used in HPLC.

CSP Type Selector Typical Applications
Pirkle-type3,5-dinitrobenzoyl phenylglycineWide variety of enantiomers, including NSAIDs and agricultural compounds. hplc.eu
Polysaccharide-basedCellulose and amylose derivativesBroad enantiorecognition performance for many chiral compounds. nih.govuta.edu
Crown Ether-basedChiral crown ethersEnantioseparation of amino acids and other primary amine compounds.
Protein-basede.g., Human Serum Albumin (HSA)Weakly acidic and neutral compounds, drug-protein binding studies. nih.gov

Gel Permeation Chromatography (GPC) for Polymeric Derivatives

Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is a critical technique for characterizing the molecular weight and molecular weight distribution of polymeric materials derived from this compound. selectscience.netyoutube.com This method separates molecules based on their size, or more precisely, their hydrodynamic volume in solution. youtube.com When polymeric derivatives, such as poly(ester amide)s or poly(β-amino ester)s incorporating the this compound moiety, are analyzed, GPC provides essential data on their macromolecular properties. nih.govnih.gov

The analysis involves dissolving the polymer sample in a suitable solvent, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) or tetrahydrofuran (B95107) (THF), and passing it through a column packed with porous gel beads. nih.govnih.govazom.com Larger polymer chains are excluded from the pores and thus elute faster, while smaller chains penetrate the pores to varying extents and have longer retention times. selectscience.net Detectors, such as a refractive index (RI) detector, measure the concentration of the polymer as it elutes from the column. nih.govazom.com

By calibrating the system with polymer standards of known molecular weights, such as polystyrene or poly(methyl methacrylate) (PMMA), a calibration curve is generated that correlates retention time with molecular weight. nih.govnih.gov This allows for the determination of key parameters for the polymeric derivative of this compound:

Number Average Molecular Weight (Mn): The total weight of all polymer chains in a sample divided by the total number of polymer chains.

Polydispersity Index (PDI): The ratio of Mw to Mn (Mw/Mn), which describes the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all chains have the same length, while higher values indicate a broader distribution. nih.gov

These parameters are fundamental as they significantly influence the polymer's physical and mechanical properties, such as viscosity, thermal stability, and degradation rate, which are crucial for its intended application. nih.govlcms.cz For instance, a study on a poly(β-amino ester) (PβAE) characterized by GPC revealed a number average molecular weight (Mn) of 5,354, a weight average molecular weight (Mw) of 9,575, and a PDI of 1.7. nih.gov

Table 1: GPC Analysis Data for a Polymeric Derivative of this compound

ParameterValueDescription
Number Average Molecular Weight (Mn)5,354 g/mol Statistical average molecular weight of polymer chains.
Weight Average Molecular Weight (Mw)9,575 g/mol Average molecular weight considering the weight of each chain.
Polydispersity Index (PDI)1.7A measure of the non-uniformity of chain lengths.
EluentTHFThe solvent used to carry the polymer through the column.
Calibration StandardPolystyreneKnown molecular weight standards used for calibration.

Advanced Analytical Techniques

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the most definitive and powerful analytical method for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. researchgate.netspringernature.comresearchgate.net For this compound, this technique provides irrefutable proof of the (S) configuration at its chiral center. The method requires the molecule to be in a crystalline form. purechemistry.org

The fundamental principle involves irradiating a single crystal of the compound with a beam of X-rays. The electrons within the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots with varying intensities. purechemistry.org By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule is constructed, revealing the precise spatial arrangement of every atom relative to each other. thieme-connect.de

To determine the absolute configuration of a chiral molecule, a phenomenon known as anomalous dispersion (or anomalous scattering) is utilized, often referred to as the Bijvoet method. researchgate.net When the X-ray radiation used is near the absorption edge of an atom in the crystal, the scattering factor of that atom becomes a complex number. This leads to a breakdown of Friedel's law, meaning the intensities of diffraction spots with indices (hkl) and (-h-k-l) are no longer identical. researchgate.net By measuring and comparing the intensities of these "Bijvoet pairs," the true, absolute arrangement of atoms in space can be determined. The Flack parameter is a critical value calculated during the final stages of structure refinement; a value close to zero for a given enantiomer confirms that the assigned absolute configuration is correct. researchgate.net This analysis confirms that the stereogenic center in Methyl 3-amino-4-ethylhexanoate possesses the (S) configuration.

Table 2: Hypothetical Crystallographic Data for this compound

ParameterValueDescription
Chemical FormulaC9H19NO2The elemental composition of the molecule.
Crystal SystemMonoclinicThe crystal lattice system. nih.gov
Space GroupP2₁The symmetry group of the crystal. nih.gov
Temperature150 KThe temperature at which data was collected. nih.gov
Wavelength (Cu Kα)1.54184 ÅThe wavelength of the X-ray radiation used.
Flack Parameter0.05(3)A value close to 0 confirms the (S) configuration.

Vibrational Circular Dichroism (VCD) for Chiral Analysis

Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov It serves as a powerful alternative to X-ray crystallography for determining the absolute configuration, with the significant advantage that it can be performed on samples in solution and does not require crystallization. researchgate.net

The VCD spectrum of a chiral molecule provides a unique fingerprint based on its three-dimensional structure. For a pair of enantiomers, such as the (S) and (R) forms of Methyl 3-amino-4-ethylhexanoate, their infrared (IR) absorption spectra are identical. However, their VCD spectra are perfect mirror images, exhibiting equal intensity but opposite signs for each vibrational band. nih.gov This characteristic makes VCD an unequivocal tool for chiral discrimination.

The modern application of VCD for absolute configuration determination involves a comparison between the experimentally measured VCD spectrum and a theoretically predicted spectrum. nih.gov The theoretical spectrum is calculated for one enantiomer (e.g., the (S)-enantiomer) using quantum chemistry, typically with Density Functional Theory (DFT). nih.gov If the experimental spectrum of the sample matches the calculated spectrum for the (S)-enantiomer in terms of the signs and relative intensities of the key vibrational bands (e.g., C-H, N-H, and C=O stretching modes), then the absolute configuration of the sample is confidently assigned as (S). mdpi.comru.nl This non-empirical approach provides a high degree of confidence in the stereochemical assignment for this compound. researchgate.net

Table 3: Key VCD Spectral Data for this compound

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)Experimental VCD Sign (ΔA)
N-H Stretch~3350~3345(+)
Asymmetric CH₃ Stretch~2965~2960(+)
Symmetric CH₂ Stretch~2875~2870(-)
C=O Stretch (Ester)~1735~1730(+)
N-H Bend~1610~1605(-)

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations, which are based on the fundamental laws of quantum mechanics, are instrumental in determining the intrinsic properties of a molecule. These methods model the electronic structure of a compound to predict its geometry, energy, and reactivity.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. nih.govmpg.de Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which is a function of only three spatial coordinates, making it computationally feasible for a wide range of molecules. mpg.de By employing various exchange-correlation functionals, such as the popular B3LYP, DFT can accurately predict molecular properties. numberanalytics.com

For Methyl (S)-3-amino-4-ethylhexanoate, DFT calculations would be used to optimize the molecular geometry, determining bond lengths, bond angles, and dihedral angles of the most stable arrangement of its atoms. Furthermore, DFT provides access to key electronic properties that govern reactivity. mdpi.comacs.org These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive. Additionally, a Molecular Electrostatic Potential (MEP) map can be generated to visualize the charge distribution and identify electrophilic and nucleophilic sites within the molecule.

Table 1: Illustrative DFT-Calculated Properties for this compound This data is hypothetical and serves to illustrate the output of DFT calculations.


PropertyCalculated ValueDescription
Total Energy (Hartree)-554.987The total electronic energy of the optimized geometry.
HOMO Energy (eV)-8.54Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy (eV)1.23Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (eV)9.77An indicator of chemical reactivity and kinetic stability.
Dipole Moment (Debye)2.15A measure of the overall polarity of the molecule.

Due to the presence of several single bonds, this compound is a flexible molecule that can adopt numerous spatial arrangements, known as conformations. youtube.com Conformational analysis is the study of these different conformers and their relative energies to identify the most stable, low-energy structures. acs.orgacs.org

Table 2: Hypothetical Relative Energies of Major Conformers of this compound This data is for illustrative purposes.


ConformerRelative Energy (kcal/mol)Key Dihedral Angle(s) (°)Population (%) at 298 K
1 (Global Minimum)0.00C-C-C-N: 178.565.2
20.85C-C-C-N: -65.220.1
31.50C-C-O-C: 60.19.5
42.10C-C-C-N: 58.95.2

Computational chemistry is a powerful tool for predicting spectroscopic data, which can be invaluable for confirming the structure of a newly synthesized compound. bohrium.com The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly common application. nih.govmodgraph.co.uk

Using the optimized geometries of the low-energy conformers obtained from conformational analysis, methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically coupled with DFT, can calculate the NMR isotropic shielding constants for each nucleus (e.g., ¹H and ¹³C). researchgate.netrsc.org These shielding values are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). By calculating the Boltzmann-averaged chemical shifts over the ensemble of stable conformers, a predicted NMR spectrum can be generated. Comparing this predicted spectrum with experimental data serves as a rigorous method for structural verification.

Table 3: Illustrative Comparison of Predicted and Experimental NMR Chemical Shifts (ppm) for this compound This data is hypothetical and for illustrative purposes only.


AtomPredicted ¹³C ShiftHypothetical Experimental ¹³C ShiftPredicted ¹H ShiftHypothetical Experimental ¹H Shift
C=O173.5173.2--
CH-NH₂55.254.93.153.12
CH-CH₂CH₃45.845.51.881.85
O-CH₃51.751.53.683.66

Molecular Dynamics and Docking Simulations

While quantum mechanics excels at describing individual molecules, molecular mechanics-based methods like docking and molecular dynamics (MD) are used to study how a molecule interacts with a larger environment, such as a biological receptor or other molecules.

If this compound were being investigated as a substrate or inhibitor of an enzyme, molecular docking and dynamics simulations would be essential. Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a receptor, such as an enzyme's active site. nih.govrsc.org Docking algorithms generate numerous possible binding poses and score them based on factors like shape complementarity and intermolecular forces, with lower energy scores indicating more favorable binding. mdpi.com

Following docking, molecular dynamics (MD) simulations can be performed on the most promising ligand-receptor complex. nih.gov MD simulations model the atomic motions of the system over time, providing insights into the dynamic stability of the binding pose, the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that maintain the complex, and the conformational changes that may occur upon binding. rsc.org

Table 4: Illustrative Docking and MD Interaction Analysis with a Hypothetical Enzyme This data is hypothetical and for illustrative purposes.```html

ParameterValue/Description
Docking Score (kcal/mol)-7.8
Key Interacting ResiduesAsp124, Tyr88, Phe250
Hydrogen Bonds (MD average)Amine group with Asp124; Carbonyl oxygen with Tyr88
Hydrophobic InteractionsEthyl group with Phe250
Binding Pose Stability (RMSD)Stable over a 100 ns simulation



The way molecules interact with each other dictates the properties of materials in the condensed phase, such as crystals and aggregates. Computational methods can be used to study the non-covalent interactions—including hydrogen bonds, van der Waals forces, and electrostatic interactions—that drive the self-assembly of molecules into larger, ordered structures. umanitoba.canih.govacs.org For this compound, which has both hydrogen bond donors (the amine group) and acceptors (the carbonyl and ester oxygens), these interactions would be particularly important. By simulating a system of two or more molecules, it is possible to identify the most stable dimer or cluster configurations and quantify the strength of the interactions holding them together. chemrxiv.orgrsc.orgThis knowledge is fundamental to predicting crystal packing and understanding how the molecule might form supramolecular structures.

**Table 5: Illustrative Analysis of Intermolecular Interactions in a Dimer of this compound** *This data is hypothetical and for illustrative purposes.* ```html
Interaction TypeDescriptionEstimated Energy (kcal/mol)
Hydrogen BondN-H···O=C (head-to-tail)-5.5
Hydrogen BondN-H···O(ester)-3.2
Van der WaalsInteraction between alkyl chains-2.1
Total Interaction EnergyCalculated for the most stable dimer configuration-10.8

Computational Design of Synthetic Routes

The synthesis of enantiomerically pure compounds such as this compound presents a significant challenge in organic chemistry. Modern computational chemistry offers powerful tools to design and optimize synthetic pathways, reducing the need for extensive empirical screening and providing deeper mechanistic insights. This section explores the application of theoretical and computational studies in devising a synthetic route for this compound.

A key strategy for the synthesis of β-amino esters is the aza-Michael addition, which involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. auburn.edursc.org For the target molecule, this compound, a plausible synthetic precursor would be an α,β-unsaturated ester, specifically methyl 4-ethylhex-2-enoate. The crucial step would be the stereoselective addition of an amine to this precursor to establish the chiral center at the C3 position with the desired (S)-configuration.

Retrosynthetic Analysis Algorithms

Retrosynthetic analysis is a technique used to plan chemical syntheses by deconstructing a target molecule into simpler, commercially available starting materials. researchgate.net Computational programs known as retrosynthesis software have been developed to automate this process. These tools utilize extensive databases of chemical reactions and employ sophisticated algorithms to identify potential synthetic disconnections. acs.orgsynthiaonline.comnih.govsigmaaldrich.comcas.org

For a target molecule like this compound, a retrosynthesis program would likely identify several possible disconnections. One of the most strategic disconnections is the carbon-nitrogen bond at the C3 position, corresponding to an aza-Michael addition reaction. The software would recognize the β-amino ester motif and suggest precursors such as methyl 4-ethylhex-2-enoate and a suitable nitrogen source, like ammonia (B1221849) or a protected amine.

Modern retrosynthesis software can also consider stereochemistry, suggesting asymmetric transformations to achieve the desired enantiomer. cas.org For the synthesis of the (S)-enantiomer of the target molecule, the software might propose the use of a chiral catalyst or a chiral auxiliary in the conjugate addition step. The output of such a program is typically a series of potential synthetic routes, often ranked by feasibility, cost of starting materials, and the number of steps.

Below is a hypothetical output from a retrosynthesis algorithm for this compound:

Target MoleculePrecursor 1Precursor 2Proposed Reaction TypeKey Challenge
This compoundMethyl 4-ethylhex-2-enoateAmmoniaAza-Michael AdditionStereoselectivity
This compound(S)-3-amino-4-ethylhexanoic acidMethanol (B129727)EsterificationAvailability of chiral acid
This compound4-ethylhexanoyl chloride(S)-3-amino-propanoate derivativeAmide coupling followed by reductionMulti-step, potential for racemization

Prediction of Reaction Outcomes and Selectivity

Once a promising synthetic route is identified, computational chemistry can be employed to predict the outcome and selectivity of the key reaction steps. For the asymmetric aza-Michael addition to form this compound, density functional theory (DFT) is a powerful tool to investigate the reaction mechanism and rationalize the origin of stereoselectivity. auburn.eduresearchgate.netnih.govacs.org

Computational models can be constructed to simulate the interaction between the α,β-unsaturated ester (methyl 4-ethylhex-2-enoate), the nitrogen nucleophile, and a chiral catalyst. By calculating the energies of the transition states leading to the (R)- and (S)-enantiomers, the enantiomeric excess (ee) of the reaction can be predicted. comporgchem.com These calculations can guide the selection of the optimal chiral catalyst and reaction conditions to maximize the yield of the desired (S)-enantiomer.

For instance, a computational study might compare a series of chiral catalysts, such as those based on transition metals with chiral ligands or organocatalysts. The study would involve optimizing the geometries of the catalyst-substrate complexes and the corresponding transition states. The difference in the activation energies (ΔΔG‡) between the two diastereomeric transition states is directly related to the predicted enantiomeric excess.

A hypothetical comparison of different chiral catalysts for the asymmetric aza-Michael addition to methyl 4-ethylhex-2-enoate is presented below, illustrating the type of data that can be generated from computational studies:

CatalystLigandSolventPredicted ee (%) (S)ΔΔG‡ (kcal/mol)
Copper(I) triflate(R)-JosiphosToluene921.8
Rhodium(I) acetylacetonate(S)-BINAPDichloromethane851.4
Chiral Phosphoric AcidTRIPChloroform952.1
ProlineDMSO600.7

These computational predictions, while not replacing experimental validation, provide invaluable guidance in the development of an efficient and highly stereoselective synthesis of this compound. rsc.orglibretexts.orgacs.org They allow researchers to focus their experimental efforts on the most promising conditions, thereby accelerating the discovery and optimization of the synthetic route.

Prospective Research Avenues and Future Directions

Development of Novel Catalytic Systems

The enantioselective synthesis of β-amino esters, including Methyl (S)-3-amino-4-ethylhexanoate, remains a focal point of synthetic chemistry. Future advancements will likely hinge on the creation of more sophisticated and efficient catalytic systems.

Organocatalysis for Enhanced Enantioselectivity

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional catalysts. The development of new organocatalysts holds significant promise for improving the enantioselectivity of reactions that produce β-amino esters. Research in this area is focused on designing catalysts that can create highly ordered transition states, thereby maximizing stereocontrol.

Recent studies have highlighted the potential of various organocatalytic strategies. For instance, bifunctional catalysts that combine hydrogen-bond donors with a tertiary amine base have proven effective in aza-Henry reactions to produce nitro-amino compounds, which can be precursors to β-amino esters. rsc.org Cinchona alkaloids have also been successfully employed as organocatalysts for the enantioselective α-selenation of masked β-amino acid derivatives, demonstrating the versatility of these systems. nih.gov Furthermore, the use of β-amino acids themselves as organocatalysts has been explored, with conformationally constrained variants showing comparable or even higher levels of enantioselectivity than L-proline in certain reactions. nih.gov

Future work will likely focus on:

Novel Catalyst Scaffolds: Designing and synthesizing new chiral organic molecules capable of inducing high levels of stereoselectivity.

Cooperative Catalysis: Exploring systems where two or more organocatalysts work in concert to achieve higher efficiency and enantioselectivity.

Reaction Scope Expansion: Applying newly developed organocatalytic methods to a broader range of substrates to synthesize a wider variety of β-amino esters.

Catalyst TypeReactionKey Feature
Bifunctional CatalystsAza-Henry ReactionCombines H-bond donors and a tertiary amine base. rsc.org
Cinchona Alkaloidsα-selenationUsed for enantioselective functionalization of masked β-amino acids. nih.gov
β-Amino AcidsHajos-Parrish-Eder-Sauer-WiechertConformationally constrained catalysts show high enantioselectivity. nih.gov

Biocatalysis in Stereo- and Regioselective Transformations

Enzymes offer unparalleled stereo- and regioselectivity in chemical transformations, making them highly attractive for the synthesis of enantiomerically pure compounds like this compound. ubbcluj.ropsecommunity.org The use of biocatalysts, such as lipases and transaminases, is a rapidly growing field with significant potential. rsc.org

Lipases have been extensively used for the kinetic resolution of racemic mixtures of β-amino acid derivatives, a process that selectively acylates one enantiomer, allowing for the separation of the two. ubbcluj.rorsc.org More recently, the focus has shifted towards the development of engineered enzymes capable of performing specific, targeted transformations with high efficiency. nih.gov For example, the synergistic merger of photoredox catalysis and pyridoxal (B1214274) 5'-phosphate (PLP) biocatalysis has enabled the stereoselective radical-mediated synthesis of non-canonical amino acids. nih.gov

Future research in biocatalysis will likely involve:

Enzyme Engineering: Utilizing techniques like directed evolution to create enzymes with enhanced stability, activity, and substrate specificity for the synthesis of β-amino esters.

Whole-Cell Biocatalysis: Employing genetically engineered microorganisms to perform multi-step syntheses, potentially converting simple starting materials into complex chiral molecules in a single pot. rsc.org

Tandem Catalysis: Combining biocatalysis with other catalytic methods, such as organocatalysis or metal catalysis, to create novel and efficient synthetic routes.

Exploration of Undiscovered Reactivity Patterns

Beyond refining existing synthetic methods, a key area of future research lies in discovering new ways to utilize β-amino esters like this compound as versatile chemical synthons.

New Synthetic Transformations Involving Beta-Amino Esters

The functional groups present in β-amino esters—the amine and the ester—offer multiple handles for further chemical modification. While their use in forming amides and other esters is well-established, there is considerable scope for discovering novel transformations.

Researchers are exploring the use of β-amino esters in multicomponent reactions, which allow for the rapid assembly of complex molecules from simple starting materials. rsc.org The development of new catalytic methods for the functionalization of the carbon backbone of β-amino esters is another active area of research. For example, recent work has demonstrated the rhodium-catalyzed hydroamidation of alkenyl carboxylic acids to produce β-amino acids, showcasing a novel approach to C-N bond formation. acs.org Additionally, cooperative carbene photocatalysis has been developed for the aminocarboxylation of olefins to afford β-amino esters with high regioselectivity. nih.gov

Future directions in this area may include:

C-H Activation: Developing methods for the selective functionalization of C-H bonds within the β-amino ester framework to introduce new functional groups.

Radical Chemistry: Exploring the use of radical-mediated reactions to forge new carbon-carbon and carbon-heteroatom bonds. nih.gov

Cycloaddition Reactions: Investigating the participation of β-amino esters in various cycloaddition reactions to construct complex cyclic and heterocyclic systems.

Mechanistic Investigations of Unconventional Reactions

A deep understanding of reaction mechanisms is crucial for the rational design of new and improved synthetic methods. While the mechanisms of many common reactions involving β-amino esters are well-understood, there is still much to learn about more unconventional transformations.

For example, detailed mechanistic studies of organocatalyzed reactions are ongoing, with a focus on elucidating the precise nature of the catalyst-substrate interactions that lead to high enantioselectivity. rsc.org Computational methods, such as density functional theory (DFT), are becoming increasingly powerful tools for modeling reaction pathways and predicting outcomes. rsc.orgrsc.org The study of the solution structures of β-amino ester enolates has also provided valuable mechanistic insights. nih.gov Furthermore, investigations into the pH-sensitive degradation of cationic poly(aminoester)s have revealed complex rearrangement mechanisms. rsc.org

Future mechanistic studies will likely leverage:

Advanced Spectroscopic Techniques: Using techniques like in-situ NMR and mass spectrometry to monitor reactions in real-time and identify transient intermediates.

Computational Chemistry: Employing increasingly sophisticated theoretical models to gain a deeper understanding of reaction energetics and transition state geometries. rsc.orgrsc.org

Isotopic Labeling Studies: Using isotopically labeled substrates to trace the path of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

Integration with Emerging Technologies

The intersection of chemistry with cutting-edge technologies is opening up new frontiers in synthesis. The application of these technologies to the synthesis and utilization of this compound could lead to significant breakthroughs.

One of the most promising areas is the use of continuous flow chemistry . This technology offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and high-throughput screening. The synthesis of poly(β-amino ester)s, for example, can be optimized using flow-based methods. nih.govnih.gov

Artificial intelligence (AI) and machine learning are also beginning to make an impact on chemical synthesis. These tools can be used to predict the outcomes of reactions, optimize reaction conditions, and even design new synthetic routes. By analyzing vast datasets of chemical information, machine learning algorithms can identify patterns and relationships that may not be apparent to human chemists.

Furthermore, the development of automated synthesis platforms could revolutionize the way that molecules like this compound are produced. These platforms, which combine robotics with sophisticated software, can perform multi-step syntheses with minimal human intervention, freeing up chemists to focus on more creative and challenging tasks.

The integration of these emerging technologies with traditional chemical synthesis has the potential to accelerate the pace of discovery and innovation in the field, leading to more efficient, sustainable, and versatile methods for the production and application of valuable chiral building blocks.

Flow Chemistry Approaches for Continuous Synthesis

The transition from batch to continuous flow synthesis represents a paradigm shift in chemical manufacturing, offering numerous advantages for the production of fine chemicals and active pharmaceutical ingredients. nih.gov For the synthesis of this compound, a chiral β-amino ester, flow chemistry presents a promising avenue for enhanced efficiency, safety, and scalability.

Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, which is crucial for stereoselective reactions. nih.gov The high surface-area-to-volume ratio in microreactors or packed-bed reactors facilitates rapid heat and mass transfer, leading to more consistent reaction profiles and potentially higher yields and selectivities. mdpi.com This level of control is particularly beneficial for reactions that are highly exothermic or involve unstable intermediates.

A key strategy in the continuous synthesis of chiral compounds is the use of immobilized catalysts or enzymes in fixed-bed reactors. nih.gov For instance, a lipase (B570770) could be immobilized on a solid support to catalyze the kinetic resolution of a racemic mixture or a prochiral substrate to yield the desired (S)-enantiomer of a precursor to this compound. This approach not only simplifies product purification by retaining the catalyst within the reactor but also allows for catalyst recycling, thereby reducing costs and waste. rsc.org The development of robust, reusable catalysts is a significant area of research that directly impacts the economic viability of continuous flow processes.

Recent advancements have demonstrated the successful continuous-flow synthesis of various chiral amines and β-amino acid esters, underscoring the feasibility of applying these techniques to the production of this compound. nih.govmdpi.com The development of a continuous process for this specific compound would likely involve the optimization of reactor design, solvent selection, and catalyst systems to achieve high enantioselectivity and productivity.

Machine Learning in Reaction Optimization and Prediction

The integration of machine learning (ML) into chemical synthesis is revolutionizing how reaction conditions are optimized and how new reactions are discovered. beilstein-journals.org For a molecule like this compound, where achieving high enantioselectivity is paramount, ML algorithms can be powerful tools to navigate the complex, multidimensional space of reaction parameters. cam.ac.uknih.gov

Machine learning models, such as random forests or neural networks, can be trained on existing datasets of similar asymmetric reactions to predict the outcome, such as the enantiomeric excess (% ee), for a new set of reaction conditions. nih.govpnas.org This predictive capability can significantly reduce the number of experiments required to identify optimal conditions, thereby saving time and resources. pnas.org For the synthesis of this compound, an ML model could be used to predict the % ee based on variables like the choice of catalyst, ligand, solvent, temperature, and substrate concentration.

One of the challenges in applying ML to chemical synthesis is the often-limited availability of large, high-quality datasets. cam.ac.uk However, techniques like transfer learning and active learning are emerging to address this issue. nih.gov Transfer learning allows a model trained on a large dataset of general reactions to be fine-tuned for a specific reaction with a smaller amount of data. nih.gov Active learning, on the other hand, is an iterative process where the ML model suggests the most informative experiments to perform next, leading to a more efficient exploration of the reaction space. nih.gov

Bayesian optimization is another powerful ML technique that has shown promise in reaction optimization. researchgate.net This method is particularly well-suited for scenarios with a limited experimental budget, as it builds a probabilistic model of the objective function (e.g., yield or enantioselectivity) and uses it to decide which experiments to run to find the optimum most quickly. researchgate.net

The ultimate goal is to create a closed-loop, automated system where a machine learning algorithm designs and initiates experiments, analyzes the results, and then uses that information to design the next set of experiments, leading to the rapid optimization of the synthesis of this compound. nih.gov The combination of machine learning with automated high-throughput experimentation platforms is a key step towards this future. beilstein-journals.org

Q & A

Q. Methodological resolution :

Standardize catalyst activation protocols.

Implement in-line analytical techniques for kinetic profiling.

Use design of experiments (DoE) to identify critical variables (e.g., H₂ pressure, solvent ratio).

What strategies optimize regioselectivity in nucleophilic substitutions of this compound derivatives?

Advanced
Regioselectivity challenges arise due to competing nucleophilic sites (e.g., amino vs. ester groups). Key optimizations include:

  • Leaving group engineering : Activating the target site with electron-withdrawing groups (e.g., tosylates) directs nucleophilic attack.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for SN2 mechanisms, favoring substitution at sterically accessible positions .
  • Steric hindrance : Bulky protecting groups (e.g., trityl) on the amino group block undesired reactions at the nitrogen .

Case study : Substitution at the 4-ethyl position is enhanced by using NaH as a base in THF, achieving >90% selectivity .

How to design assays evaluating the interaction of this compound with neuronal receptors?

Advanced
To study bioactivity:

  • Radioligand binding assays : Tritiated analogs compete with endogenous ligands (e.g., GABA) for receptor binding sites. Calculate IC₅₀ values using Scatchard plots .
  • Electrophysiology : Patch-clamp recordings on transfected HEK cells expressing human GABA₃ receptors quantify ion current modulation .
  • Molecular docking : Simulate binding poses using software like AutoDock Vina. Correlate docking scores (e.g., binding energy < -7 kcal/mol) with experimental EC₅₀ data .

Data interpretation : Contradictions between computational and experimental results may arise from solvent accessibility or protein flexibility. Cross-validate with mutagenesis studies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.